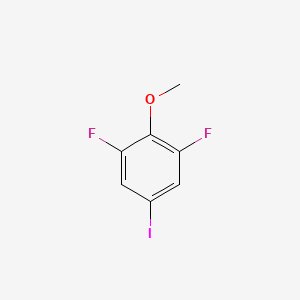

2,6-Difluoro-4-iodoanisole

Description

Historical Context of Fluorinated and Iodinated Aromatic Ethers in Synthetic Chemistry

The journey of fluorinated and iodinated aromatic ethers in synthetic chemistry is a narrative of evolving methodologies and expanding applications. Early methods for producing fluoroaromatic compounds included the Balz-Schiemann reaction, which involves the decomposition of diazonium salts in the presence of fluoroboric acid. nih.gov Another foundational technique is the nucleophilic halogen exchange, where chlorine is replaced by fluorine using potassium fluoride (B91410). nih.gov The synthesis of aromatic compounds with fluorinated side chains was first reported in the late 19th century. nih.gov These initial discoveries laid the groundwork for the development of more sophisticated fluorination and iodination techniques, enabling the synthesis of a diverse array of halogenated aromatic ethers. The introduction of the trifluoromethoxy group, for instance, has become increasingly important in medicinal and agrochemical research due to its unique electronic properties and metabolic stability. beilstein-journals.org

Significance of 2,6-Difluoro-4-iodoanisole as a Building Block in Complex Molecule Synthesis

This compound (CAS RN: 886762-68-1) is a specialized aromatic compound that has gained traction as a versatile building block in the synthesis of complex molecules. guidechem.com Its structure, featuring two fluorine atoms ortho to the methoxy (B1213986) group and an iodine atom at the para position, provides a unique combination of reactivity and functionality. The electron-withdrawing nature of the fluorine atoms influences the electronic properties of the aromatic ring, while the carbon-iodine bond serves as a key site for various coupling reactions. This trifunctional nature allows for sequential and site-selective modifications, making it a valuable intermediate in the construction of intricate molecular architectures.

Overview of Research Trajectories for Aryl Halides in Modern Organic Synthesis

Aryl halides are fundamental precursors in a multitude of organic transformations, with research continually pushing the boundaries of their application. scispace.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination, have become indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, with aryl halides being common starting materials. scispace.comthepharmajournal.com Current research is focused on developing more efficient and sustainable catalytic systems, expanding the scope of coupling partners, and achieving greater control over regioselectivity and stereoselectivity. thepharmajournal.com Furthermore, the generation of aryl radicals from aryl halides under mild, transition-metal-free conditions is an active area of investigation, offering alternative pathways for arylation reactions. rsc.orgresearchgate.net The rise of photoredox and electrochemical methods is also providing new avenues for the activation of aryl halides. rsc.org

Emerging Trends in Fluorination and Iodination Methodologies Relevant to Aromatic Systems

The development of new methods for introducing fluorine and iodine into aromatic systems continues to be a vibrant area of research. For fluorination, modern reagents like Selectfluor and N-fluorobenzenesulfonimide (NFSI) offer safer and more selective alternatives to traditional methods. mdpi.comrsc.org Catalytic approaches, including those employing transition metals and organocatalysts, are enabling the direct C-H fluorination of aromatic compounds with high regioselectivity. mdpi.combeilstein-journals.org Hypervalent iodine reagents have also emerged as powerful tools for mediating fluorination reactions. arkat-usa.org In the realm of iodination, electrochemical methods are being explored for the practical and selective introduction of iodine onto aromatic rings. researchgate.net These emerging trends are expanding the synthetic chemist's toolbox for accessing novel fluorinated and iodinated aromatic building blocks.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in synthetic chemistry. These properties dictate its reactivity, solubility, and handling characteristics.

Molecular and Structural Data

This compound possesses a distinct molecular structure that underpins its chemical behavior. The molecule consists of a benzene (B151609) ring substituted with a methoxy group, two fluorine atoms at the 2 and 6 positions, and an iodine atom at the 4 position.

| Property | Value |

| Molecular Formula | C₇H₅F₂IO |

| Molecular Weight | 270.02 g/mol |

| IUPAC Name | 2,6-Difluoro-4-iodo-1-methoxybenzene |

| CAS Number | 886762-68-1 epa.gov |

Key Physical and Chemical Properties

The physical and chemical properties of this compound are influenced by the interplay of its functional groups. The presence of fluorine atoms increases the compound's polarity and can affect its boiling point and solubility. The iodine atom provides a reactive site for various chemical transformations.

| Property | Value/Description |

| Physical State | Solid |

| Refractive Index | 1.5560 |

| Reactivity | The carbon-iodine bond is susceptible to cleavage and participation in cross-coupling reactions. The electron-withdrawing fluorine atoms activate the aromatic ring towards certain nucleophilic substitutions and influence the acidity of the aromatic protons. |

Synthesis and Manufacturing Processes

The synthesis of this compound can be achieved through various synthetic routes, often involving multi-step sequences. The choice of method depends on the availability of starting materials, desired scale, and required purity.

Established Synthetic Routes

One documented pathway to a related compound, 2,3-Difluoro-4-iodoanisole, involves the reduction of a nitro group to an amine, followed by diazotization and a Sandmeyer reaction to introduce the iodine atom. A similar strategy could likely be adapted for the synthesis of the 2,6-difluoro isomer, starting from a suitably substituted nitrobenzene (B124822) derivative.

Novel Synthetic Methodologies

Research into novel synthetic methodologies for halogenated aromatics is ongoing. While specific novel syntheses for this compound are not extensively detailed in the provided search results, general advancements in fluorination and iodination techniques could be applied. For instance, late-stage C-H functionalization could potentially offer a more direct route to this compound, avoiding the need for pre-functionalized starting materials.

Purification and Scale-Up Considerations

Purification of this compound is typically achieved through standard laboratory techniques such as recrystallization or column chromatography. For larger-scale production, process optimization would be necessary to ensure high yield and purity while minimizing waste and cost. Monitoring reaction progress using techniques like GC-MS or NMR spectroscopy is crucial to ensure regioselectivity and avoid the formation of isomeric byproducts.

Applications in Organic Synthesis

The unique structural features of this compound make it a valuable tool in a variety of organic synthesis applications, particularly in the construction of complex molecular frameworks.

Role in Cross-Coupling Reactions

The carbon-iodine bond in this compound is a prime handle for participating in a wide range of cross-coupling reactions. These reactions are fundamental for the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a powerful method for creating biaryl structures. This compound can serve as the aryl halide partner in such reactions, allowing for the introduction of the 2,6-difluoromethoxy-phenyl moiety into a target molecule. Palladium catalysts are commonly employed for this transformation. thepharmajournal.com

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This compound can be utilized as the aryl halide component, providing a route to substituted alkynylarenes. This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction would allow for the synthesis of N-aryl amines where the aryl group is the 2,6-difluoro-4-methoxyphenyl substituent derived from this compound. nso-journal.org

Precursor for the Synthesis of Other Complex Molecules

Beyond its direct use in cross-coupling reactions, this compound can be transformed into other valuable intermediates. For example, the iodo group can be converted into other functionalities through lithium-halogen exchange followed by quenching with an electrophile. This allows for the introduction of a wide variety of substituents at the 4-position of the 2,6-difluoroanisole (B1301606) core.

Use in the Synthesis of Polymers and Materials

While specific examples are not prevalent in the provided search results, the difunctional nature of this compound suggests its potential as a monomer in the synthesis of specialized polymers. The ability to undergo polymerization through reactions involving the iodo group could lead to materials with tailored electronic and physical properties, conferred by the presence of the fluorinated methoxy-phenyl units.

Spectroscopic and Analytical Data

The characterization of this compound relies on a combination of spectroscopic techniques that provide detailed information about its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide key structural information.

¹H NMR: The proton NMR spectrum would show signals corresponding to the methoxy protons and the aromatic protons. The coupling patterns of the aromatic protons would be influenced by the adjacent fluorine atoms.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts of the carbons would be affected by the attached fluorine, iodine, and methoxy groups.

¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds. It would show signals for the fluorine atoms, and their chemical shifts and coupling constants would provide insights into their electronic environment.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight (270.02 g/mol ), confirming its elemental composition. Fragmentation patterns could also provide further structural information.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for the C-O stretching of the ether, C-F stretching, and C-H stretching of the aromatic ring and methyl group.

Comparative Analysis with Related Compounds

To fully appreciate the utility of this compound, it is instructive to compare it with other structurally related halogenated anisoles.

Comparison with Other Dihaloanisoles

Compared to other dihaloanisoles, such as dichlorinated or dibrominated analogs, this compound offers a unique combination of properties. The high electronegativity of fluorine can significantly alter the electronic nature of the aromatic ring, influencing its reactivity in subsequent reactions. Furthermore, the carbon-iodine bond is generally more reactive in cross-coupling reactions than carbon-chlorine or carbon-bromine bonds.

Comparison with Other Iodinated Anisoles

When compared to other iodinated anisoles, such as 4-iodoanisole (B42571) or 2-iodoanisole, the presence of the two fluorine atoms in this compound is the key differentiator. researchgate.netnih.gov These fluorine atoms can enhance the metabolic stability of molecules into which this fragment is incorporated and can also be used to fine-tune their physical and biological properties. The steric bulk of the ortho-fluorine atoms may also influence the conformational preferences of the molecule and its derivatives.

Structure

3D Structure

Propriétés

IUPAC Name |

1,3-difluoro-5-iodo-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2IO/c1-11-7-5(8)2-4(10)3-6(7)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPBVKAYYQNPEGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1F)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382464 | |

| Record name | 2,6-Difluoro-4-iodoanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886762-68-1 | |

| Record name | 1,3-Difluoro-5-iodo-2-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886762-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Difluoro-4-iodoanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 886762-68-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies for 2,6 Difluoro 4 Iodoanisole and Its Analogs

Precursor Synthesis and Derivatization

The foundation of synthesizing 2,6-Difluoro-4-iodoanisole lies in the effective preparation of its key precursors. This involves the synthesis of related fluoroanisole and iodoanisole compounds, the construction of polyfluorinated anisole (B1667542) scaffolds, and the specific methods for introducing an iodine atom into fluorinated aromatic systems.

The synthesis of various fluoroanisole and iodoanisole derivatives provides the essential building blocks for the final product. These precursors are synthesized through a variety of methods, including classical and modern techniques. For instance, 4-iodoanisole (B42571) can be prepared by diazotizing p-anisidine (B42471) and subsequently reacting the product with an aqueous iodide solution. ichemical.com Another method involves the reaction of anisole with iodine chloride in acetic acid. smolecule.com 3-Fluoroanisole is a commercially available chemical intermediate, important for the synthesis of more complex molecules. fluorochem.co.uk

Electrochemical methods offer a practical and often greener alternative for the iodination of aromatic compounds. A common approach involves the electrochemical oxidation of molecular iodine (I₂) to generate the highly reactive electrophile I⁺. synquestlabs.com This species then reacts with aromatic compounds, such as anisole, to yield iodinated products. molaid.com The selectivity of these reactions, particularly the para/ortho ratio, can be significantly influenced by the choice of solvent and electrode material. molaid.com For example, using a glassy carbon anode has been shown to improve the yield and selectivity for the para-iodination of anisole, achieving a yield as high as 97% for 4-iodoanisole. molaid.com

Table 1: Electrochemical Iodination of Anisole

| Anode Material | Co-solvent | Product | Yield |

|---|---|---|---|

| Platinum | None | 4-Iodoanisole | - |

| Platinum | Dimethoxyethane (DME) | 4-Iodoanisole | - |

| Glassy Carbon | None | 4-Iodoanisole | 97% molaid.com |

Achieving regioselectivity in the iodination of aromatic compounds is crucial for synthesizing specifically substituted products. For electron-rich aromatics like anisole, reagents such as N-iodosuccinimide (NIS) in the presence of a catalytic amount of trifluoroacetic acid provide excellent yields of regioselectively iodinated products under mild conditions. sioc-journal.cn For deactivated aromatic compounds, stronger iodinating systems are required. A mixture of N-iodosuccinimide in sulfuric acid can effectively iodinate aromatic compounds with electron-withdrawing groups. researchgate.net Another approach for deactivated arenes involves using a combination of sodium iodate (B108269) (NaIO₃) and either iodine or potassium iodide in concentrated sulfuric acid. googleapis.com The use of silver salts, such as silver sulfate (B86663) (Ag₂SO₄) with iodine, also provides a method for the regioselective iodination of chlorinated aromatic compounds, which can be precursors to more complex halogenated molecules. thermofisher.com

The synthesis of polyfluorinated anisole scaffolds is a critical step. A common route to these scaffolds is through the corresponding polyfluorinated phenols. For example, 2,6-difluorophenol (B125437) can be synthesized from 2,6-difluoroaniline (B139000) via a diazonium salt intermediate. The process involves treating 2,6-difluoroaniline with sulfuric acid and sodium nitrite (B80452) to form the diazonium salt, which is then hydrolyzed, often in the presence of a copper(II) sulfate catalyst, to yield 2,6-difluorophenol. The resulting polyfluorinated phenol (B47542) can then be methylated to form the desired polyfluorinated anisole. The methylation of phenols to anisoles is a standard organic transformation, often achieved using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base. thermofisher.com

Table 2: Synthesis of 2,6-Difluorophenol from 2,6-Difluoroaniline

| Step | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| Diazotization | 2,6-difluoroaniline, H₂SO₄, NaNO₂ | -5 to 0 °C | 2,6-difluorobenzenediazonium salt | - |

Introducing an iodine atom into a fluorinated aromatic ring requires careful consideration of the directing effects of the fluorine atoms and any other substituents present. The fluorine atoms are deactivating yet ortho-, para-directing. In a 2,6-difluorinated system, the para position is electronically favored for electrophilic substitution.

For a substrate like 2,6-difluorophenol, the hydroxyl group is strongly activating and ortho-, para-directing. This reinforces the electronic preference for iodination at the 4-position. Iodination of phenols can be achieved using molecular iodine in the presence of an oxidizing agent like hydrogen peroxide. scielo.br

For a less activated substrate like 2,6-difluoroanisole (B1301606), stronger iodinating conditions may be necessary. Methods for iodinating deactivated aromatics, such as using N-iodosuccinimide in strong acid, could be applicable. researchgate.net Alternatively, the use of iodine with a silver salt catalyst, which has been shown to be effective for other halogenated aromatics, presents another viable route. thermofisher.com

Synthesis of Related Fluoroanisole and Iodoanisole Precursors

Advanced Synthetic Methodologies for this compound

A likely synthetic pathway to this compound involves a multi-step sequence starting from a readily available precursor like 2,6-difluoroaniline.

Synthesis of 2,6-Difluorophenol: As detailed in section 2.1.2, 2,6-difluoroaniline is converted to 2,6-difluorophenol via diazotization followed by hydrolysis.

Iodination of 2,6-Difluorophenol: The resulting 2,6-difluorophenol is then iodinated. The strong activating and ortho-, para-directing effect of the hydroxyl group, combined with the directing effect of the two fluorine atoms, strongly favors the introduction of iodine at the 4-position. A suitable method for this transformation is the use of an iodinating agent such as iodine monochloride or molecular iodine with an oxidizing agent. The product of this reaction is 2,6-difluoro-4-iodophenol (B1418842).

Methylation of 2,6-Difluoro-4-iodophenol: The final step is the methylation of the phenolic hydroxyl group. This can be accomplished through a Williamson ether synthesis, reacting 2,6-difluoro-4-iodophenol with a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. This reaction yields the target molecule, this compound.

An alternative approach would begin with the methylation of 2,6-difluorophenol to produce 2,6-difluoroanisole. This would then be followed by the direct iodination of 2,6-difluoroanisole. In this case, the methoxy (B1213986) group is activating and ortho-, para-directing, while the fluorine atoms are deactivating but also ortho-, para-directing. With the ortho positions blocked by the fluorine atoms, electrophilic attack by an iodinating agent is directed to the para position, leading to the formation of this compound.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-Iodoanisole |

| p-Anisidine |

| Anisole |

| Iodine Chloride |

| 3-Fluoroanisole |

| N-Iodosuccinimide (NIS) |

| Trifluoroacetic Acid |

| Silver Sulfate (Ag₂SO₄) |

| Sodium Iodate (NaIO₃) |

| Potassium Iodide |

| 2,6-Difluorophenol |

| 2,6-Difluoroaniline |

| Sulfuric Acid |

| Sodium Nitrite |

| Copper(II) Sulfate |

| Dimethyl Sulfate |

| Methyl Iodide |

| Hydrogen Peroxide |

| 2,6-Difluoro-4-iodophenol |

| Potassium Carbonate |

Transition Metal-Catalyzed Coupling Reactions for Anisole Derivatives

Transition metal catalysis offers powerful and regioselective methods for forming carbon-carbon and carbon-heteroatom bonds, which are essential for constructing complex aromatic molecules.

Palladium-catalyzed cross-coupling reactions are among the most widely used methods for aryl-aryl bond formation. yonedalabs.com The Suzuki-Miyaura, Heck, and Stille reactions are cornerstone transformations in this class, each utilizing a different organometallic reagent to couple with an aryl halide. yonedalabs.commdpi.comnih.gov For a substrate like this compound, the carbon-iodine bond is the most reactive site for oxidative addition to a Pd(0) center, the first step in the catalytic cycle. yonedalabs.comnih.gov This allows for the selective introduction of aryl, vinyl, or alkyl groups at the 4-position.

The general catalytic cycle involves three main steps:

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-iodide bond. nih.gov

Transmetalation: The organic group from the organometallic reagent (e.g., boronic acid in Suzuki-Miyaura coupling) is transferred to the palladium center. nih.gov

Reductive Elimination: The two organic partners are coupled, forming the final product and regenerating the Pd(0) catalyst. nih.gov

The efficiency of palladium-catalyzed cross-coupling reactions on fluorinated aryl iodides is highly dependent on the reaction conditions. The electron-withdrawing nature of fluorine atoms can influence the reactivity of the aryl iodide and the stability of reaction intermediates. acs.org Key parameters for optimization include the choice of catalyst precursor, base, solvent, and temperature.

For Suzuki-Miyaura reactions, the selection of a suitable base is crucial for activating the organoboron reagent. beilstein-journals.orgrsc.org Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). beilstein-journals.org The solvent also plays a significant role, with polar aprotic solvents like DMSO often being effective for these types of couplings. rsc.org In some cases, the addition of copper(I) salts can improve yields, although their effect can be substrate-dependent. rsc.org

Below is a table summarizing the optimization of a Suzuki-Miyaura reaction for a related fluorinated substrate, highlighting the impact of different bases on product yield.

| Entry | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Cs₂CO₃ | Methanol | Room Temp | 31 (mono-coupled + di-coupled) |

| 2 | K₂CO₃ | Methanol | Room Temp | 72 (mono-coupled + di-coupled) |

| 3 | K₃PO₄ | Methanol | Room Temp | Similar to K₂CO₃ |

| 4 | Na₂CO₃ | Methanol | Room Temp | 92 (mono-coupled only) |

| Table 1: Optimization of base conditions in a Suzuki-Miyaura coupling reaction of a difluoroethenyl tosylate with phenylboronic acid. Data sourced from a study on consecutive cross-coupling reactions. beilstein-journals.org |

The ligand bound to the palladium center is arguably the most critical component for controlling reactivity, selectivity, and catalyst stability. nih.govbohrium.com For polyhalogenated substrates where multiple reactive sites exist, ligand design is paramount for achieving site-selectivity. nih.govnih.gov In the case of this compound, the primary selectivity is dictated by the greater reactivity of the C-I bond over C-F or C-H bonds. However, in analogs with multiple identical halogens (e.g., dichloroarenes), the ligand can direct the reaction to a specific position. acs.org

Phosphine ligands, such as triarylphosphines (e.g., PPh₃) and more sterically demanding, electron-rich biarylphosphines (e.g., sSPhos), are commonly employed. acs.orgcam.ac.uk The ligand's steric and electronic properties influence the rates of oxidative addition and reductive elimination. bohrium.com For instance, bulky ligands can promote reductive elimination and prevent catalyst deactivation. Recent strategies have focused on using ligands that can engage in non-covalent interactions, such as electrostatic interactions, with the substrate to direct the catalyst to a remote position, overriding intrinsic reactivity patterns. acs.orgcam.ac.uk

The following table showcases how different palladium catalysts and ligands can affect the outcome of a Stille cross-coupling with a fluorinated pyrazole (B372694) substrate.

| Entry | Catalyst | Additive | Temperature (°C) | Yield (%) |

| 1 | [Pd(PPh₃)₄] | None | 60 | 45 |

| 2 | [Pd(PPh₃)₄] | CuTC | 60 | 85 |

| 3 | [PdCl₂(PPh₃)₂] | CuTC | 60 | 79 |

| 4 | [Pd(PPh₃)₄] | LiCl | 60 | 65 |

| 5 | [Pd(PPh₃)₄] | CuTC, LiCl | 60 | 91 |

| 6 | [Pd(PPh₃)₄] | None | 100 | 93 |

| Table 2: Effect of catalyst and additives on the yield of a Stille cross-coupling reaction. Data adapted from a study on the synthesis of 4-fluorinated pyrazole derivatives. rsc.org |

Copper-catalyzed reactions, particularly Ullmann-type couplings, represent a classical and still valuable method for forming aryl-aryl and aryl-ether bonds. mdpi.commdpi.com While often requiring harsher conditions than palladium-catalyzed systems, modern advancements have led to milder and more efficient copper-catalyzed protocols. mdpi.commdpi.com These reactions are particularly useful for the synthesis of biaryls and diaryl ethers. mdpi.com

For anisole derivatives, copper catalysis can be employed in C-H functionalization strategies. One approach involves an initial electrophilic iodination of an electron-rich arene, like a difluoroanisole, followed by a copper-catalyzed arylation at a C-H bond of another aromatic partner. nih.gov This sequential one-pot procedure allows for the highly regioselective cross-coupling of two different arene C-H bonds. nih.gov The regioselectivity of the initial iodination is governed by standard electrophilic aromatic substitution rules. nih.gov

Ruthenium has emerged as a cost-effective and versatile alternative to palladium for C-H functionalization reactions. mdpi.comnih.gov Ruthenium catalysts can direct the functionalization of C-H bonds at positions that are often difficult to access with other metals, such as the meta and para positions relative to a directing group. acs.orgd-nb.infonih.gov

For anisole derivatives, ruthenium catalysts can enable the direct arylation or alkylation of the aromatic ring. mdpi.com The mechanism often involves the formation of a ruthenacycle intermediate, where a directing group on the substrate coordinates to the metal center, positioning it for C-H activation at a specific site. mdpi.comd-nb.info While ortho-direction is common, certain ruthenium systems can override this preference to achieve meta- or para-selectivity. d-nb.infonih.gov For a substrate like 2,6-difluoroanisole, a precursor to the iodo-variant, ruthenium-catalyzed C-H activation could potentially direct iodination or other functionalizations to the 4-position, guided by the electronic effects of the fluorine and methoxy substituents. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Stille)

Nucleophilic Aromatic Substitution (SNAr) with Fluorine Sources

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic rings, particularly those activated by electron-withdrawing groups. core.ac.ukresearchgate.net The presence of fluorine atoms on the anisole ring in this compound makes the ring electron-deficient and thus more susceptible to nucleophilic attack. core.ac.uklboro.ac.uk

The SNAr mechanism typically proceeds in two steps:

Nucleophilic Attack: A nucleophile adds to the aromatic ring, breaking the aromaticity and forming a resonance-stabilized carbanion known as a Meisenheimer complex. core.ac.uk

Elimination: The leaving group (often a halide) is expelled, restoring the aromaticity of the ring. core.ac.uk

In the context of synthesizing fluorinated anisoles, SNAr can be used to introduce fluorine atoms onto the ring by reacting a precursor (e.g., a chloro- or nitro-substituted anisole) with a fluoride (B91410) ion source, such as TBAF or CsF. harvard.edu Conversely, in a highly fluorinated ring, one of the fluorine atoms can act as the leaving group in a reaction with another nucleophile. lboro.ac.uk The regioselectivity of SNAr reactions on polyfluorinated arenes generally favors substitution at the para-position relative to an existing substituent. core.ac.uk While SNAr is traditionally limited to electron-poor arenes, recent developments using photoredox catalysis have enabled this reaction on unactivated and even electron-rich aryl halides. researchgate.net

Electrophilic Aromatic Substitution with Iodine Reagents

A primary and direct method for the synthesis of this compound is through the electrophilic aromatic substitution (EAS) of 2,6-difluoroanisole. In this substrate, the electronic effects of the substituents strongly dictate the regiochemical outcome. The methoxy (-OCH₃) group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the fluorine atoms at the C2 and C6 positions are deactivating yet are also ortho-para directors. The combined influence of these groups overwhelmingly favors electrophilic attack at the C4 position, which is para to the strongly activating methoxy group and meta to the deactivating fluorine atoms.

The iodination reaction itself is typically accomplished using an electrophilic iodine source ("I⁺"). As molecular iodine (I₂) is generally not reactive enough to iodinate even activated aromatic rings efficiently, it is almost always used in combination with an oxidizing agent. orgoreview.com This combination generates a more potent electrophilic iodine species in situ. Common reagents and conditions for the iodination of activated arenes are applicable here. These include N-iodosuccinimide (NIS) often activated by a Brønsted or Lewis acid, iodine monochloride (ICl), or a mixture of an iodide salt (like KI or NaI) with an oxidant such as hydrogen peroxide or a copper salt. mdpi.comnih.govorganic-chemistry.org For instance, the iodination of anilines and phenols, which are electronically similar to anisoles, is well-documented with these reagent systems. organic-chemistry.org The reaction of 2,6-difluoroaniline with iodine monochloride demonstrates the feasibility of introducing iodine at the 4-position in this substituted ring system. rsc.org

| Reagent System | Catalyst/Activator | Typical Solvent | Reference |

| N-Iodosuccinimide (NIS) | Trifluoroacetic acid | Acetonitrile (B52724) | organic-chemistry.org |

| Iodine (I₂) | Hydrogen Peroxide (H₂O₂) | Methanol | mdpi.com |

| Iodine Monochloride (ICl) | None | Dichloromethane | nih.gov |

| Sodium Iodide (NaI) | Sodium Hypochlorite | Water/Anisole | google.com |

Organometallic Approaches (e.g., directed ortho-metalation, lithiation)

Organometallic strategies provide a powerful, albeit less direct, alternative for the synthesis of polysubstituted aromatics. The most prominent of these is Directed ortho-Metalation (DoM), where a directing metalation group (DMG) coordinates to an organolithium reagent (like n-butyllithium), facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org The methoxy group of an anisole is a well-known DMG. wikipedia.org However, for the synthesis of this compound from 2,6-difluoroanisole, the ortho positions are already occupied by fluorine atoms, rendering the classical DoM pathway inapplicable for substitution at the C4 position.

A more viable organometallic route involves the lithiation of a different precursor, 3,5-difluoroanisole (B31663) . The C-H bond at the C2 position, situated between two fluorine atoms, is significantly acidified, making it susceptible to deprotonation by a strong base like lithium diisopropylamide (LDA) at low temperatures. This principle has been demonstrated in the lithiation of 1,3-difluorobenzene (B1663923) and its derivatives at the C2 position. vanderbilt.eduacs.org Following the selective deprotonation of 3,5-difluoroanisole at the C4 position (which is electronically analogous to the C2 position in 1,3-difluorobenzene), the resulting aryllithium intermediate can be quenched with an electrophilic iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, to yield the target this compound. This method offers excellent regiocontrol based on the inherent acidity of the C-H bond, rather than coordination effects. vanderbilt.edu

Hypervalent Iodine Chemistry in Fluorination and Iodination

Hypervalent iodine compounds, particularly those in the I(III) and I(V) oxidation states, have emerged as versatile and often milder alternatives to metal-based reagents in a wide array of oxidative transformations. arkat-usa.orgbeilstein-journals.org Their utility in halogenation reactions is a cornerstone of their application in organic synthesis. semanticscholar.org While reagents like (difluoroiodo)arenes are primarily used for electrophilic fluorination, arkat-usa.org other hypervalent iodine reagents can facilitate iodination reactions. For example, the combination of a hypervalent iodine(III) oxidant, such as (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂), with an iodine source like I₂ or an iodide salt can generate a highly electrophilic iodine species capable of iodinating electron-rich aromatic rings under mild conditions.

Generation and Reactivity of Fluoroalkyl(aryl)iodonium Triflate Intermediates

Fluoroalkyl(aryl)iodonium triflates are a specific class of hypervalent iodine(III) salts that have gained prominence as potent electrophilic fluoroalkylating agents. researchgate.net They are not used for the direct synthesis of this compound but represent a key area within modern hypervalent iodine chemistry. These reagents are typically synthesized by reacting an appropriate iodoarene with an oxidizing agent in the presence of a fluoroalkyl source and a triflate anion. A common method involves the oxidation of an aryl iodide with an oxidant like m-chloroperbenzoic acid (mCPBA) in the presence of trifluoromethanesulfonic acid (TfOH) and a fluoroalkylsilane. researchgate.net An alternative one-pot synthesis involves the reaction of iodosylbenzene or its derivatives with trimethylsilyl (B98337) triflate (TMSOTf) and an acetylene (B1199291) to generate vinyliodonium triflates. nih.gov

The primary reactivity of these iodonium (B1229267) salts is the transfer of the electrophilic fluoroalkyl group to a wide range of nucleophiles, including carbon, nitrogen, oxygen, and sulfur nucleophiles. researchgate.net The phenyliodonio group serves as an excellent leaving group, with a leaving group ability estimated to be significantly greater than that of triflate.

Activation Strategies for Hypervalent Iodine Catalysts

To improve efficiency and sustainability, significant research has focused on using catalytic amounts of an iodoarene, which is oxidized in situ to the active hypervalent iodine(III) or I(V) species. scispace.com The success of these catalytic cycles hinges on the efficient activation of the iodine catalyst.

Several key activation strategies have been developed:

Oxidant-Mediated Activation : The most common approach involves the use of a stoichiometric terminal oxidant to regenerate the active hypervalent iodine species from the aryl iodide byproduct of the previous cycle. Common oxidants include peroxy acids (e.g., mCPBA), Oxone, and Selectfluor. scispace.com

Lewis and Brønsted Acid Activation : The electrophilicity of hypervalent iodine reagents can be significantly enhanced by the addition of Lewis acids (e.g., BF₃·OEt₂) or strong Brønsted acids (e.g., TfOH). nih.govorganic-chemistry.org These activators can coordinate to the ligands on the iodine atom, making the iodine center more electron-deficient and reactive.

Electrochemical Activation : A greener and highly controllable activation method is the anodic oxidation of iodoarenes. scispace.com By applying an electric potential, the aryl iodide can be oxidized to the active I(III) state without the need for chemical oxidants, reducing waste generation. This method is particularly attractive for developing sustainable and scalable processes. researchgate.netresearchgate.net

| Activation Strategy | Activator/Reagent | Mechanism | Reference |

| In-situ Oxidation | mCPBA, Oxone | Oxidizes Ar-I(I) to active Ar-I(III) or Ar-I(V) | scispace.comorganic-chemistry.org |

| Lewis Acid Catalysis | BF₃·OEt₂ | Coordinates to ligand, increases electrophilicity of iodine | nih.gov |

| Electrochemical Oxidation | Electric Current | Anodic oxidation of Ar-I to active species | scispace.comresearchgate.net |

| Lithium Salt Activation | LiBF₄, LiPF₆ | Salt metathesis to generate a more active cationic iodine catalyst | scispace.com |

Flow Chemistry and Scalability Considerations in Synthesis

For the industrial production of this compound, transitioning from batch to continuous flow processing offers significant advantages in terms of safety, efficiency, and scalability. rsc.orgbeilstein-journals.org Flow chemistry, where reagents are pumped through a network of tubes and reactors, provides superior control over reaction parameters such as temperature, pressure, and mixing. sioc-journal.cn

This technology is particularly well-suited for the synthetic methods described above:

Halogenation Reactions : Electrophilic iodinations can be exothermic. The high surface-area-to-volume ratio of flow reactors allows for highly efficient heat dissipation, preventing temperature spikes that could lead to side reactions or unsafe conditions. rsc.orgsioc-journal.cn

Organometallic Reactions : The generation and use of highly reactive and often unstable organolithium intermediates is significantly safer in a flow system. umontreal.ca The small reaction volume at any given time minimizes the risks associated with these reagents. Furthermore, the rapid mixing and precise temperature control can improve yields and selectivities in lithiation and quenching steps, which can be difficult to control on a large scale in batch reactors. researchgate.net

Scalability : Scaling up a flow process, often referred to as "scaling out," can be as simple as running the system for a longer period or by running identical reactors in parallel. This avoids the complex and often non-linear challenges associated with scaling up batch reactors. Electrochemical methods, such as those used for activating hypervalent iodine catalysts, are also readily adaptable to flow systems, enabling scalable and sustainable production. researchgate.netresearchgate.net

The use of continuous flow reactors for lithiation, halogenation, and multi-step syntheses has been extensively demonstrated, paving the way for a robust and scalable manufacturing process for this compound. umontreal.caresearchgate.net

Reactivity and Mechanistic Investigations of 2,6 Difluoro 4 Iodoanisole

Reaction Pathways of the Carbon-Iodine Bond

The carbon-iodine (C-I) bond is the most reactive site in 2,6-difluoro-4-iodoanisole, governing its utility in synthetic chemistry. The bond's length and relative weakness compared to other carbon-halogen bonds make it susceptible to cleavage under various conditions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The iodine atom in this compound serves as an excellent leaving group, making the compound a versatile substrate for a wide range of transition metal-catalyzed cross-coupling reactions. The C-I bond is readily activated by common catalysts, most notably those based on palladium. This reactivity allows for the construction of complex molecular architectures by coupling the aryl scaffold to other organic fragments.

Aryl iodides are generally more reactive than the corresponding bromides or chlorides in typical cross-coupling protocols like the Suzuki, Heck, and Sonogashira reactions. nih.gov This enhanced reactivity is attributed to the lower bond dissociation energy of the C-I bond, which facilitates the initial oxidative addition step in the catalytic cycle. For example, in palladium-catalyzed reactions, the Pd(0) catalyst readily inserts into the C-I bond to form an arylpalladium(II) iodide intermediate, which then proceeds through the rest of the catalytic cycle to form the desired product.

Studies on analogous compounds like 4-iodoanisole (B42571) have demonstrated high efficiency in various coupling reactions:

Heck Reaction: 4-iodoanisole reacts with alkenes such as styrene (B11656) and methyl acrylate (B77674) in the presence of a palladium catalyst to form substituted alkenes. beilstein-journals.orgchemrxiv.org The reaction with methyl acrylate, for instance, is often highly regioselective, yielding the trans-isomer exclusively. beilstein-journals.org

Suzuki Coupling: The reaction of 4-iodoanisole with arylboronic acids is a common method for forming biaryl compounds. researchgate.net

Sonogashira Coupling: This reaction couples aryl iodides with terminal alkynes. For example, 4-iodoanisole can be coupled with various alkynes using a palladium-copper co-catalytic system. researchgate.net

C-N Coupling (Buchwald-Hartwig Amination): Aryl iodides like 4-iodoanisole can be coupled with amines at low catalyst loadings to form arylamines. nih.gov

C-Se Coupling: Nickel-catalyzed cross-coupling between aryl iodides and selenols provides a route to unsymmetrical diaryl selenides. researchgate.net

The presence of the two fluorine atoms in this compound modifies the electronic properties of the aryl ring, which can influence reaction rates and conditions, but the fundamental role of the iodine as a leaving group in these transformations remains the same.

Table 1: Examples of Cross-Coupling Reactions with Iodoanisole Analogs

| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type | Reference(s) |

|---|---|---|---|---|

| Heck Reaction | Methyl Acrylate | Palladium | Substituted Alkene | beilstein-journals.org |

| Suzuki Coupling | 2-Furanboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Biaryl | researchgate.net |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Aryl Alkynes | researchgate.net |

| C-N Coupling | Aniline | Pd₂(dba)₃ / Biarylphosphine Ligand | Arylamine | nih.gov |

| C-Se Coupling | Selenol | Nickel Catalyst | Diaryl Selenide | researchgate.net |

The cleavage of the C-I bond in this compound can occur through two primary pathways: heterolysis and homolysis. byjus.comwikipedia.org

Heterolytic cleavage involves the breaking of the covalent bond where one fragment retains both of the bonding electrons. wikipedia.org This results in the formation of ions. In the case of the C-I bond, this can theoretically lead to an aryl cation and an iodide anion, or an aryl anion and an iodonium (B1229267) cation. Given the higher electronegativity of iodine compared to carbon, the more likely heterolytic pathway in the absence of other reagents would involve the carbon atom retaining the electron pair, though this is generally unfavorable. However, in the context of many ionic reactions, particularly those involving hypervalent iodine intermediates, the aryl ring can become electrophilic and depart as a cation (or be attacked by a nucleophile). Heterolysis is often favored in polar, ionizing solvents. byjus.com

Homolytic cleavage , or homolysis, occurs when the C-I bond breaks and each atom retains one of the bonding electrons, leading to the formation of two neutral radicals: an aryl radical and an iodine radical. wikipedia.orgchemistrysteps.com This process typically requires a significant energy input, such as heat or ultraviolet (UV) light. byjus.comyoutube.com Radical reactions involving aryl iodides are common. For instance, metal-free photochemical borylation of aryl iodides can proceed through a radical mechanism, where light irradiation initiates the homolytic cleavage of the C-I bond. researchgate.net

While these two models provide a fundamental framework, the C-I bond cleavage in many synthetically important reactions, such as transition metal-catalyzed cross-couplings, does not fit neatly into either category. The oxidative addition step, for example, is a complex process involving the concerted breaking of the C-I bond and formation of new bonds to the metal center.

Activation of the C-I bond is the critical first step in the reactions of this compound. Several mechanisms can facilitate this activation:

Oxidative Addition to Transition Metals: This is the most common activation pathway in cross-coupling reactions. A low-valent transition metal complex (e.g., Pd(0)) inserts into the C-I bond, formally oxidizing the metal (e.g., to Pd(II)) and forming an organometallic intermediate. nih.gov This step effectively cleaves the C-I bond and prepares the aryl group for subsequent reaction steps.

Halogen Bonding and Lewis Base Activation: The iodine atom in an organoiodine compound possesses a region of positive electrostatic potential, known as a σ-hole, located opposite the C-I covalent bond. nih.govbeilstein-journals.org This σ-hole can engage in a non-covalent interaction with Lewis bases, an interaction termed "halogen bonding". This interaction can polarize and weaken the C-I bond, facilitating its cleavage. Recent studies have shown that a Lewis base like 2,6-lutidine can form a photoactive charge transfer complex with an iodo-containing compound, enabling selective photoinduced homolytic cleavage of the C-I bond upon light absorption. acs.org

Formation of Hypervalent Iodine Intermediates: Aryl iodides can be oxidized to form hypervalent iodine compounds, such as λ³-iodanes (e.g., diaryliodonium salts) or λ⁵-iodanes. illinois.edufrontiersin.org This transformation dramatically alters the reactivity of the iodine center. For instance, converting an aryl iodide to a diaryliodonium salt makes the attached aryl group highly susceptible to nucleophilic attack, including by fluoride (B91410) ions for radiofluorination. nih.govcore.ac.uk (Diacetoxyiodo)arenes, which can be synthesized from iodoarenes, are another class of hypervalent precursors where ligand exchange with a nucleophile can occur, followed by reductive elimination to form a new bond. nih.gov Electrochemical methods can also be used to generate hypervalent iodine species in situ from aryl iodides. cardiff.ac.uk

Novel Reaction Development using this compound

This compound serves as a valuable precursor for the synthesis of fluorinated heterocycles, a class of compounds with significant applications in medicinal chemistry and materials science. nih.govresearchgate.netbeilstein-journals.orguzh.chrsc.org The presence of both fluorine atoms and an iodine atom on the anisole (B1667542) ring provides multiple reaction sites for constructing heterocyclic frameworks.

One common strategy involves the use of cross-coupling reactions to build the core structure of the heterocycle. For example, palladium-catalyzed coupling reactions of iodoarenes with various partners are widely used to form carbon-carbon and carbon-heteroatom bonds, which are fundamental steps in the synthesis of many heterocyclic systems. ucc.ie Although a direct example using this compound was not found, the reactivity of the iodo group in similar molecules like o-iodoanisole has been exploited in palladium-mediated coupling reactions followed by cyclization to afford fluorinated benzofurans. ucc.ie

Furthermore, the fluorine atoms can influence the regioselectivity of cyclization reactions and can be retained in the final product to modulate its properties. beilstein-journals.org The synthesis of fluorinated N-heterocycles, for instance, often benefits from the unique electronic properties conferred by fluorine. beilstein-journals.org While specific examples detailing the conversion of this compound to fluorinated heterocycles are not explicitly provided, its structure suggests its potential as a building block in the synthesis of fluorinated analogues of various heterocyclic scaffolds.

The formation of carbon-heteroatom bonds is a cornerstone of organic synthesis, and this compound is a suitable substrate for such transformations, primarily through reactions involving the carbon-iodine bond. numberanalytics.commagtech.com.cnmdpi.com Transition-metal-catalyzed cross-coupling reactions are particularly effective for this purpose. numberanalytics.com

Carbon-Nitrogen (C-N) Bond Formation: The Ullmann condensation and Buchwald-Hartwig amination are prominent methods for the formation of C-N bonds. magtech.com.cnmdpi.com These reactions typically involve the coupling of an aryl halide with an amine in the presence of a copper or palladium catalyst, respectively. For instance, a Pd- and Cu-mediated cross-coupling reaction of imidazole (B134444) with 3-iodoanisole (B135260) has been reported. csic.es

Carbon-Oxygen (C-O) Bond Formation: The Ullmann condensation can also be employed to form C-O bonds by coupling an aryl halide with an alcohol or phenol (B47542). mdpi.com

Carbon-Sulfur (C-S) Bond Formation: The formation of C-S bonds can be achieved through various methods, including the reaction of aryl halides with thiols or their corresponding thiolates. acs.org Nickel-catalyzed cross-coupling reactions between aryl iodides and thiols have been developed, offering a facile route to unsymmetrical thioethers. researchgate.net

Carbon-Selenium (C-Se) Bond Formation: Similar to C-S bond formation, C-Se bonds can be constructed via cross-coupling reactions. A nickel-catalyzed coupling between aryl iodides and selenols provides access to a variety of unsymmetrical selenoethers. researchgate.net Additionally, a palladium-catalyzed method for the selenolation of aryl iodides has been reported. researchgate.net

The table below summarizes some of the key cross-coupling reactions for the formation of carbon-heteroatom bonds using aryl iodides as substrates.

| Heteroatom | Coupling Partner | Catalyst System (Example) | Resulting Bond |

| Nitrogen (N) | Amine/Imidazole | Pd or Cu catalyst | C-N |

| Oxygen (O) | Alcohol/Phenol | Cu catalyst (Ullmann) | C-O |

| Sulfur (S) | Thiol | Ni catalyst | C-S |

| Selenium (Se) | Selenol | Ni or Pd catalyst | C-Se |

Exploration of Multicomponent Reactions

Multicomponent reactions (MCRs), which involve the combination of three or more reactants in a single synthetic operation to form a product that incorporates portions of all starting materials, represent a highly efficient strategy in organic synthesis. The exploration of this compound in such reactions is primarily linked to its identity as an aryl iodide. The carbon-iodine bond provides a reactive site for various coupling processes that can be integrated into multicomponent sequences, either as a direct participant or in post-MCR functionalization steps.

Research into MCRs involving aryl iodides has revealed several powerful palladium-catalyzed transformations. These reactions leverage the oxidative addition of the aryl iodide to a palladium(0) center as a key initiation step. For instance, palladium-catalyzed MCRs have been developed that couple o-alkynylanilines, various aryl iodides, and carbon dioxide to produce 3,3-diaryl 2,4-quinolinediones. acs.orgnih.gov This process demonstrates the capacity to form multiple bonds and a quaternary carbon center in one pot. acs.orgnih.gov Similarly, a four-component palladium-catalyzed carbonylation allows for the direct synthesis of aromatic esters from aryl iodides, alkyl halides, and a carbon monoxide source. acs.orgnih.gov While these studies typically survey a range of aryl iodides with different electronic and steric properties, they establish a clear precedent for the potential inclusion of this compound in analogous transformations.

A significant strategy for incorporating aryl iodides into complex molecular scaffolds involves the combination of classic MCRs, like the Ugi or Passerini reactions, with subsequent cross-coupling reactions. wikipedia.orgwikipedia.org In this sequential approach, the MCR product is designed to contain a functional group that can undergo a palladium-catalyzed reaction with an aryl iodide.

A notable example is the synthesis of functionalized oxindoles. This two-step sequence begins with a Ugi four-component reaction (Ugi-4CR) to create a complex amide, followed by a microwave-assisted, palladium-catalyzed intramolecular Buchwald-Hartwig amidation involving an aryl iodide moiety that was part of one of the initial reactants. nih.gov Another innovative approach combines the Ugi reaction with Sonogashira coupling. In one such sequence, Ugi adducts are coupled with various aryl iodides in a cascade reaction that leads to the formation of complex indolizine (B1195054) derivatives. thieme-connect.com The reaction of 4-iodoanisole, a structurally similar compound, was noted to proceed, although in this specific case it resulted in a less efficient subsequent cycloaddition. thieme-connect.com

The data below illustrates a general scheme for a Sonogashira-cycloaddition-oxidation cascade to produce indolizines, where an aryl iodide is a key component.

| Entry | Aryl Iodide (ArI) | Yield (%) |

|---|---|---|

| 1 | Iodobenzene | 72 |

| 2 | 4-Iodotoluene | 75 |

| 3 | 4-Iodoanisole | 65 |

| 4 | 1-Iodo-4-(trifluoromethyl)benzene | 78 |

| 5 | 1-Iodo-4-nitrobenzene | 80 |

This methodology highlights how the reactivity of the C-I bond in compounds like this compound can be harnessed in tandem with the diversity-generating power of multicomponent reactions to rapidly assemble complex heterocyclic systems. The Sonogashira coupling, in particular, is a robust reaction for aryl iodides and has been extensively studied for its role in both discrete and one-pot sequential reactions. walisongo.ac.idrsc.org

Furthermore, hypervalent iodine reagents, which can be generated in situ from iodoarenes, have been shown to catalyze MCRs. An example is the [2+2+1] cycloaddition-type reaction involving alkynes, nitriles, and an oxygen atom source, which is catalyzed by a system comprising an aryl iodide, m-CPBA, and Tf₂NH. semanticscholar.org This points to an alternative mode of reactivity for this compound, where the iodine atom participates catalytically rather than serving as a leaving group in a coupling reaction.

Advanced Applications in Medicinal Chemistry and Materials Science

Application as a Pharmaceutical Intermediate and Building Block

The specific substitution pattern of 2,6-Difluoro-4-iodoanisole makes it an important precursor in the synthesis of pharmacologically active compounds. The fluorine atoms can enhance metabolic stability and binding affinity, while the iodine atom provides a reactive site for cross-coupling reactions to build molecular complexity.

This compound is a key starting material for creating complex fluorinated molecules intended for pharmaceutical use. chemimpex.com The presence of fluorine in drug candidates is known to improve key pharmacological properties. The difluorinated phenyl ring of this compound can be incorporated into larger molecular scaffolds. For instance, the core structure is relevant in the development of inhibitors and agonists for various biological targets. bldpharm.com The synthesis of 2-(2,6-difluoro-4-((2-(N-methylphenylsulfonamido)ethyl)thio)phenoxy)acetamide, a derivative related to the allosteric potentiator of AMPA receptors, highlights the utility of the 2,6-difluorophenoxy moiety in creating neurologically active agents. nih.gov Such syntheses often leverage the iodine atom for palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to attach other molecular fragments.

The structural motif of this compound is found in various bioactive molecules designed for targeted therapies. chemimpex.com Its analogue, 2,6-difluoro-4-iodoaniline, is explicitly used as an intermediate in developing novel drug candidates, particularly for creating targeted cancer therapies. chemimpex.comchemimpex.com The difluorinated aromatic ring system is a bioisostere for other rings, and its inclusion can lead to enhanced biological activity and selectivity. acs.org The unique electronic properties conferred by the fluorine and iodine substituents are crucial for modulating the activity of molecules at specific enzymes or receptors. chemimpex.com

The presence of an iodine atom makes this compound an ideal precursor for radioiodination. Aryl iodides are widely used in the synthesis of imaging agents for Single Photon Emission Computed Tomography (SPECT). acs.org The stable iodine can be replaced with a radioactive isotope, such as Iodine-123 (¹²³I), to create radiotracers for diagnostic imaging. google.comnih.gov For example, SPECT agents like [¹²³I]-PIMBA are used to image human breast cancer, demonstrating the clinical relevance of radioiodinated aromatic compounds. acs.org

Furthermore, the aryl-iodide bond can serve as a site for introducing Fluorine-18 (¹⁸F) for Positron Emission Tomography (PET) imaging. While direct nucleophilic substitution of fluoride (B91410) for iodide is challenging on an electron-rich ring, modern methods involving transition-metal catalysis or diaryliodonium salt precursors can facilitate this transformation. google.comnih.gov Given the importance of ¹⁸F-labeled radiotracers in oncology and neurology, precursors like this compound are valuable for developing new PET imaging agents. nih.govcardiff.ac.uk

Role in Agrochemical and Specialty Chemical Synthesis

In addition to pharmaceuticals, halogenated aromatic compounds are foundational in the agrochemical industry. The analogue compound, 2,6-difluoro-4-iodoaniline, is utilized in the formulation of advanced agrochemicals, including effective pesticides, herbicides, and fungicides. chemimpex.comchemimpex.com The fluorine substituents often increase the efficacy and metabolic stability of the active ingredient, leading to better crop protection. chemimpex.com The reactivity of the C-I bond in this compound allows for its use as an intermediate in the synthesis of complex agrochemicals through various coupling reactions.

Contribution to Materials Science

The unique electronic properties derived from the fluorine and iodine atoms also make this compound a compound of interest in materials science.

Fluorinated aromatic compounds are essential in the development of high-performance materials, including polymers and organic electronics. The incorporation of fluorine into polymers can enhance thermal stability, chemical resistance, and specific electronic properties. In the field of organic electronics, fluorinated compounds are used in the fabrication of devices like Organic Light-Emitting Diodes (OLEDs). bldpharm.com The electron-withdrawing nature of fluorine can lower the energy levels of the molecular orbitals (HOMO and LUMO), which is critical for designing efficient charge-transporting and light-emitting materials. The dual halogen sites on derivatives of this compound can be used to create conjugated polymer backbones through cross-coupling reactions, which are essential for conductive polymers.

Liquid Crystal Compositions

While this compound is not itself a liquid crystal, it serves as a crucial synthetic intermediate for creating advanced liquid crystalline materials. The strategic placement of its functional groups allows for the precise engineering of the physical properties of the final liquid crystal molecules, which are essential for modern display technologies.

The iodine atom at the 4-position functions as an exceptionally efficient handle for constructing the larger, rigid molecular architectures characteristic of liquid crystals. Iodine is a superior leaving group in comparison to bromine or chlorine, making it highly suitable for palladium-catalyzed cross-coupling reactions like Suzuki and Sonogashira coupling. These reactions are instrumental in linking the 2,6-difluoroanisole (B1301606) core to other aromatic or alicyclic rings to build the elongated, rod-like molecules that exhibit liquid crystalline phases.

A notable example of a complex liquid crystal that incorporates a similar structural motif is DIO (2,3′,4′,5′-tetrafluoro[1,1′-biphenyl]-4-yl 2,6-difluoro-4-(5-propyl-1,3-dioxan-2-yl) benzoate), which exhibits a ferroelectric nematic phase. aps.org The synthesis of such a molecule would rely on precursors that can be built up from simpler blocks like this compound, using the iodine atom to form the biphenyl (B1667301) core and modifying the anisole's methoxy (B1213986) group to create the final benzoate (B1203000) ester link.

Table 1: Illustrative Properties of a Highly Fluorinated Liquid Crystal (DIO) This table presents data for the complex liquid crystal DIO, which contains a 2,6-difluorinated aromatic ring, to illustrate the properties of materials derived from such building blocks.

| Property | Description | Value / Observation | Source |

| Phase Transitions | The material exhibits multiple distinct liquid crystal phases as temperature changes. | It shows a ferroelectric nematic phase (NF), a standard nematic phase (N), and an intermediate phase (NX). | aps.org |

| Transition Type | The transitions between these phases are characterized by their thermodynamic order. | The NF to NX and NX to N transitions are both identified as weakly first-order. | aps.org |

| Ferroelectricity | The low-temperature nematic phase exhibits ferroelectric properties. | The NF phase is described as a "ferroelectriclike" phase, a significant area of modern liquid crystal research. | aps.org |

Organic Solar Cells and Optoelectronic Devices

In the realm of materials science, this compound is a valuable monomer for the synthesis of conjugated polymers and small molecules used in organic electronic devices, including organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). The electronic properties endowed by its difluorinated ring are highly sought after for improving device performance.

Fluorination of the conjugated backbone of polymers is a key strategy for optimizing materials for OSCs. nih.gov The introduction of two electron-withdrawing fluorine atoms onto the aromatic ring, as seen in this compound, has several beneficial effects on the resulting polymer's electronic structure. It effectively lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net A deeper HOMO level in a donor polymer can lead to a higher open-circuit voltage (Voc) in the final solar cell, which is a critical factor for achieving high power conversion efficiency (PCE). nih.govnih.gov This tuning of frontier molecular orbital levels is essential for optimizing the energy level alignment between the donor polymer and the acceptor material, facilitating efficient charge separation and minimizing energy loss. researchgate.net

Beyond energy level tuning, fluorination can also influence the polymer's morphology and stability. It can promote stronger intermolecular interactions and π-π stacking between polymer chains, which can lead to higher charge carrier mobility. acs.org Additionally, fluorinated polymers often exhibit greater thermal stability compared to their non-fluorinated analogues. nih.gov

The iodine atom provides the reactive site for polymerization. Using transition metal-catalyzed cross-coupling reactions, such as Stille or direct arylation polycondensation, this iodo-functionalized monomer can be incorporated into a long, conjugated polymer chain. bohrium.combohrium.com This synthetic versatility allows it to be combined with a wide variety of other monomers to create donor-acceptor (D-A) copolymers with precisely tailored optoelectronic properties. For instance, syntheses of hole-transporting materials for perovskite solar cells have utilized a similar strategy, reacting o-iodoanisole with 2,6-difluoroaniline (B139000) via Buchwald-Hartwig arylation to construct complex, functional molecules. amazonaws.com

Table 2: Research Data on the Impact of Fluorination on Conjugated Polymer Properties for Organic Solar Cells The following table compares key properties of a non-fluorinated polymer with its fluorinated analogue to demonstrate the typical effects of fluorine substitution in materials for OSCs. The data is based on a study of benzothiadiazole-fluorene alternate copolymers.

| Property | Non-Fluorinated Polymer (PFDo-DBT) | Fluorinated Polymer (PFDo-DffBT) | Impact of Fluorination | Source |

| HOMO Energy Level | -5.31 eV | -5.50 eV | Deeper HOMO Level | rsc.org |

| LUMO Energy Level | -3.42 eV | -3.61 eV | Deeper LUMO Level | rsc.org |

| Optical Band Gap (Egopt) | 1.89 eV | 1.89 eV | No significant change | rsc.org |

| Device Voc | 1.03 V | 0.88 V | Lower Voc (in this specific case) | rsc.org |

| Device Jsc | 5.86 mA cm-2 | 6.78 mA cm-2 | Increased Jsc | rsc.org |

| Device PCE | 3.3% | 3.6% | Increased Efficiency | rsc.org |

Note: While deeper HOMO levels generally correlate with higher Voc, other factors such as morphology and interfacial energy levels can also have a significant influence on device performance, as seen in this specific example where Voc decreased despite the deeper HOMO. rsc.org

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental aspects of 2,6-Difluoro-4-iodoanisole at the electronic level.

The electronic properties of this compound are dictated by the interplay of its substituent groups: the electron-donating methoxy (B1213986) group (-OCH₃) and the electron-withdrawing fluorine and iodine atoms. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about the molecule's reactivity and electronic transitions.

While direct computational studies on this compound are not extensively documented in publicly available literature, insights can be drawn from theoretical studies on analogous halogenated anisoles. For instance, studies on compounds like 4-bromo-2-fluoro anisole (B1667542) show that the HOMO is typically localized on the aromatic ring and the substituent atoms with p-orbitals, while the LUMO is distributed over the aromatic system, featuring anti-bonding character. researchgate.net The energy gap between the HOMO and LUMO is a key determinant of the molecule's stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net

The presence of two fluorine atoms at the ortho-positions and an iodine atom at the para-position in this compound significantly influences the electron distribution. The strong inductive effect of the fluorine atoms and the polarizability of the iodine atom modulate the energies of the frontier orbitals. It is anticipated that the HOMO-LUMO gap would be influenced by these substitutions, which in turn affects the molecule's potential for charge transfer within the molecule. researchgate.net

Table 1: Predicted Electronic Properties of Halogenated Anisoles from Computational Studies This table is illustrative and based on findings for analogous compounds.

| Property | Predicted Characteristic for this compound | Reference Compound and Finding |

|---|---|---|

| HOMO Energy | Expected to be relatively high due to the methoxy group, but lowered by the halogens. | For 4-bromo-2-fluoro anisole, the HOMO energy is calculated to be a key factor in its reactivity. researchgate.net |

| LUMO Energy | Expected to be lowered by the electron-withdrawing fluorine and iodine atoms. | In related compounds, the LUMO is often a π* orbital of the benzene (B151609) ring. uni-konstanz.de |

| HOMO-LUMO Gap | A moderate gap is expected, indicating a balance of stability and reactivity. | Calculations on similar molecules show that the gap is crucial for understanding charge transfer. researchgate.net |

Theoretical calculations are pivotal in mapping the reaction pathways for molecules like this compound. By calculating the energies of reactants, transition states, and products, detailed energy profiles can be constructed to understand reaction kinetics and thermodynamics.

For instance, in reactions such as Suzuki-Miyaura cross-coupling, where the iodine atom is replaced, DFT calculations can model the oxidative addition of the aryl halide to a palladium catalyst. These models help in understanding the activation barrier and the stability of intermediates. The electronic effects of the ortho-fluoro substituents are expected to play a significant role in the reaction mechanism, potentially influencing the rate and selectivity of such coupling reactions.

Similarly, in nucleophilic aromatic substitution (SNAr) reactions, computational studies can elucidate the stability of the Meisenheimer complex, which is a key intermediate. The electron-withdrawing fluorine atoms in this compound would stabilize this intermediate, thereby facilitating the reaction. Theoretical calculations can provide quantitative data on the energy barriers for the formation and breakdown of this complex.

Table 2: Illustrative Reaction Parameters from Theoretical Studies on Related Systems This table is illustrative and based on findings for analogous reactions.

| Reaction Type | Key Computational Insight | Relevance to this compound |

|---|---|---|

| Suzuki-Miyaura Coupling | DFT calculations show that electron-withdrawing groups can lower the transition state energy for oxidative addition. | The fluorine atoms are expected to facilitate the initial step of the catalytic cycle. |

| Nucleophilic Aromatic Substitution | The stability of the Meisenheimer intermediate is enhanced by electron-withdrawing substituents. mdpi.com | The two fluorine atoms would strongly stabilize the intermediate, favoring SNAr reactions. |

| Halogen Bonding Interactions | Computational studies have quantified the electrostatic potential (σ-hole) on iodine, which is crucial for halogen bonding. beilstein-journals.orgnih.gov | The iodine atom in this compound is expected to be a strong halogen bond donor. |

Quantum chemical calculations can accurately predict various spectroscopic properties, which serves as a powerful tool for structural confirmation and analysis.

NMR Spectroscopy: Theoretical calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. For this compound, predicting the ¹⁹F NMR shifts is particularly valuable. The calculations would account for the electronic environment created by the methoxy and iodo substituents.

IR and Raman Spectroscopy: The vibrational frequencies and intensities for IR and Raman spectra can be computed. researchgate.net These calculations help in assigning the observed spectral bands to specific molecular vibrations, such as C-F stretching, C-O stretching of the anisole group, and aromatic ring modes. researchgate.net For example, C-F stretching vibrations in similar molecules are typically observed in the range of 1100-1300 cm⁻¹. researchgate.net

Table 3: Predicted Vibrational Frequencies for a Related Compound (4-bromo-2-fluoro anisole) This data is for an analogous compound and serves as an example of what can be calculated.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |

|---|---|

| C-F Stretching | ~859 |

| CH₃ Symmetric Stretching | ~2914 |

| CH₃ In-plane Stretching | ~3022, ~2973 |

Data derived from a study on 4-bromo-2-fluoro anisole and may not be directly transferable. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time, offering insights into its conformational flexibility and interactions with its environment.

The conformational preferences of this compound are primarily determined by the orientation of the methoxy group relative to the aromatic ring. MD simulations can explore the potential energy surface associated with the rotation around the C(aryl)-O bond. acs.org

Studies on anisole and its fluorinated derivatives have shown that the planar conformation, where the methoxy group lies in the plane of the benzene ring, is generally the most stable. However, the presence of ortho-substituents, such as the fluorine atoms in this compound, can introduce steric hindrance that may lead to a non-planar preferred conformation. acs.org MD simulations can map the free energy landscape of this rotation, identifying the most stable conformers and the energy barriers between them. nih.gov

The behavior of this compound in solution is significantly influenced by the solvent. MD simulations can explicitly model the solvent molecules around the solute, providing a detailed picture of solvation effects. mdpi.com

For instance, in a polar solvent, the dipole moment of this compound will interact favorably with the solvent dipoles, which can affect both its conformational equilibrium and its reactivity. mdpi.com In the context of a chemical reaction, MD simulations can help to understand how the solvent shell reorganizes during the reaction and how this affects the energy profile. Theoretical studies on related SNAr reactions have shown that polar solvents can stabilize the charged intermediates and transition states, thereby accelerating the reaction rate. mdpi.com

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound